molecular formula C40H26BaN4O8S2 B12793609 barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate CAS No. 68189-25-3

barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate

Cat. No.: B12793609
CAS No.: 68189-25-3
M. Wt: 892.1 g/mol
InChI Key: WZSYFWCUSRJEEQ-UHFFFAOYSA-L
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Description

Barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate is a complex organic compound that features a barium ion coordinated with a diazenyl-substituted naphthalene sulfonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate typically involves the diazotization of 2-hydroxynaphthalene followed by coupling with naphthalene-2-sulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precision and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biological stain or marker.

    Medicine: Explored for its antimicrobial and cytotoxic properties against certain cancer cell lines.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism of action of barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate involves its interaction with specific molecular targets. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential antimicrobial and cytotoxic effects. The pathways involved include the disruption of cellular processes and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate: Similar structure but without the barium ion.

    2-hydroxy-1-naphthaldehyde: A precursor in the synthesis of the target compound.

    Naphthalene-2-sulfonic acid: Another precursor used in the synthesis.

Uniqueness

Barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate is unique due to the presence of the barium ion, which can influence the compound’s solubility, stability, and reactivity

Properties

CAS No.

68189-25-3

Molecular Formula

C40H26BaN4O8S2

Molecular Weight

892.1 g/mol

IUPAC Name

barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/2C20H14N2O4S.Ba/c2*23-17-11-9-13-5-1-3-7-15(13)19(17)21-22-20-16-8-4-2-6-14(16)10-12-18(20)27(24,25)26;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2

InChI Key

WZSYFWCUSRJEEQ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])O.[Ba+2]

Origin of Product

United States

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